- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-95-2 structure
Nome del prodotto:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
Numero CAS:937046-95-2
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD09863891
CID:844612
PubChem ID:49760548
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl 1H-pyrrol-1-ylcarbamate
- 1-N-Boc-Aminopyrrole
- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester
- Pyrrol-1-yl-carbamicacid tert-butyl ester
- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester
- N-(Boc-amino)pyrrole
- QC-728
- SC4442
- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER
- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)
- tert-Butyl (1H-pyrrol-1-yl)carbamate
- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
- 937046-95-2
- EC 810-523-3
- AKOS006314517
- DTXSID40678242
- SY020948
- MFCD09863891
- CS-W001687
- BCP30713
- JDOTVVAIWOCYFL-UHFFFAOYSA-N
- tert-Butyl1H-pyrrol-1-ylcarbamate
- MB07933
- tert-butyl N-pyrrol-1-ylcarbamate
- NS00004420
- EN300-180266
- DB-079666
- 1-(Boc-amino)pyrrole
- AS-54675
- SCHEMBL59469
-
- MDL: MFCD09863891
- Inchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)
- Chiave InChI: JDOTVVAIWOCYFL-UHFFFAOYSA-N
- Sorrisi: O=C(NN1C=CC=C1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 182.10600
- Massa monoisotopica: 182.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 43.3A^2
Proprietà sperimentali
- Densità: 1.06
- Indice di rifrazione: 1.505
- PSA: 43.26000
- LogP: 2.03970
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Informazioni sulla sicurezza
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM198089-10g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 10g |
$*** | 2023-05-29 | |
ChemScence | CS-W001687-25g |
tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 25g |
$58.0 | 2022-04-26 | ||
Chemenu | CM198089-50g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 50g |
$*** | 2023-03-29 | |
Chemenu | CM198089-100g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 100g |
$303 | 2021-08-05 | |
Enamine | EN300-180266-0.5g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 95% | 0.5g |
$49.0 | 2023-09-19 | |
Enamine | EN300-180266-5.0g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 95% | 5g |
$188.0 | 2023-05-26 | |
eNovation Chemicals LLC | D605614-5G |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 5g |
$255 | 2023-05-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T914238-250mg |
Tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 98% | 250mg |
273.60 | 2021-05-17 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020948-5g |
1-(Boc-amino)pyrrole |
937046-95-2 | ≥95% | 5g |
¥105.0 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-1g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 1g |
55.0CNY | 2021-07-14 |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C
Riferimento
- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amineHuaxue Shiji, 2020, 42(5), 608-611,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C
Riferimento
- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behaviorHeterocycles, 2009, 78(1), 117-125,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of RemdesivirOrganic Process Research & Development, 2022, 26(1), 82-90,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
Riferimento
- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazinesOrganic Letters, 2011, 13(16), 4204-4207,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C
Riferimento
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR InhibitorChemMedChem, 2018, 13(5), 437-445,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Riferimento
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C
Riferimento
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C
Riferimento
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Riferimento
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C
Riferimento
- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C
Riferimento
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C
Riferimento
- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
Riferimento
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Letteratura correlata
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Purezza:99%
Quantità:250.0g
Prezzo ($):219.0